molecular formula C14H18N4OS B10953584 4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-

4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(1-piperidinyl)-

Cat. No.: B10953584
M. Wt: 290.39 g/mol
InChI Key: MXGYRJPPIZKRKT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE is a heterocyclic compound that contains a pyrazole ring, a piperidine ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE typically involves multi-step reactions. One common synthetic route includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-piperidinothiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE undergoes various chemical reactions, including:

Scientific Research Applications

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in cell death or the prevention of cell proliferation .

Comparison with Similar Compounds

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PIPERIDINO-1,3-THIAZOL-4(5H)-ONE is unique due to its combination of pyrazole, piperidine, and thiazole rings. Similar compounds include:

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

(5E)-5-[(1-ethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C14H18N4OS/c1-2-18-10-11(9-15-18)8-12-13(19)16-14(20-12)17-6-4-3-5-7-17/h8-10H,2-7H2,1H3/b12-8+

InChI Key

MXGYRJPPIZKRKT-XYOKQWHBSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N=C(S2)N3CCCCC3

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.